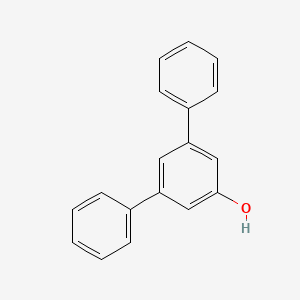

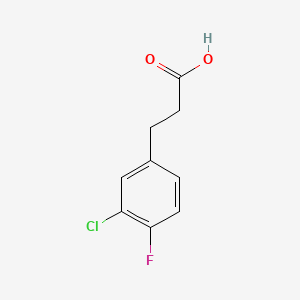

![molecular formula C14H10N2O5 B1364505 3-[(3-nitrobenzoyl)amino]benzoic Acid CAS No. 106590-58-3](/img/structure/B1364505.png)

3-[(3-nitrobenzoyl)amino]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

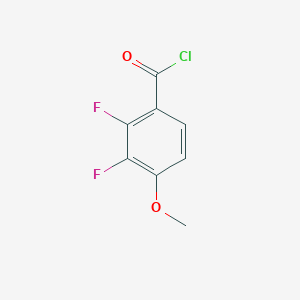

3-[(3-nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H10N2O5 . It has a molecular weight of 286.24 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 3-[(3-nitrobenzoyl)amino]benzoic acid can be represented by the InChI code: 1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

3-[(3-nitrobenzoyl)amino]benzoic acid is a white or slightly beige powder . It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .Aplicaciones Científicas De Investigación

Organic Chemistry and Industrial Production

3-[(3-nitrobenzoyl)amino]benzoic acid has significant applications in organic chemistry, particularly in the synthesis of ketoprofen, an anti-inflammatory analgesic drug. This compound is synthesized from benzoic acid through a nitration reaction, followed by reduction reactions. The synthesis process explores different methods, including the use of palladium-charcoal catalysts, which have shown high catalytic activity and selectivity, thereby increasing the yield of the target product (Yin Qun, 2010).

Doping Agent in Polyaniline Synthesis

This compound has been utilized as a doping agent in the synthesis of polyaniline, a conducting polymer. When doped with benzoic acid derivatives, including 3-[(3-nitrobenzoyl)amino]benzoic acid, polyaniline exhibits enhanced electrical conductivity. Such materials have applications in advanced technological domains, like electronics and materials science (C. A. Amarnath & S. Palaniappan, 2005).

Luminescence Sensitization

This chemical is explored for its potential in luminescence sensitization. Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-[(3-nitrobenzoyl)amino]benzoic acid, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. Such studies are crucial for developing new luminescent materials with potential applications in imaging and sensing technologies (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Synthesis of Anthraquinone Dyes

The compound plays a role in the synthesis of anthraquinone dyes. Its nitration, followed by cyclization, leads to the formation of various amino-derivatives of anthraquinone, which are valuable in dye manufacturing (J. Arient et al., 1967).

Antibacterial Activity Research

Research into the antibacterial properties of 3-hydroxy benzoic acid derivatives, structurally related to 3-[(3-nitrobenzoyl)amino]benzoic acid, shows promising results. These compounds are being evaluated for their potential as chemotherapeutic agents and their efficacy in managing bacterial infections (Maruti S. Satpute et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

3-[(3-nitrobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZJWBKUKXGVAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394331 |

Source

|

| Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-nitrobenzoyl)amino]benzoic Acid | |

CAS RN |

106590-58-3 |

Source

|

| Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)

![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)